Tedizolid Phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUSIANLFXSGE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN6O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234977 | |
| Record name | Tedizolid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856867-55-5 | |
| Record name | Tedizolid phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856867-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedizolid phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedizolid phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tedizolid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEDIZOLID PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7DRJ6R4DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tedizolid Phosphate's Siege on the 50S Ribosome: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide illuminates the precise mechanism of action by which tedizolid phosphate, a next-generation oxazolidinone antibiotic, exerts its potent inhibitory effects on the bacterial 50S ribosomal subunit. Through a synthesis of structural data, biochemical assays, and comparative analyses, this document provides a comprehensive understanding of tedizolid's molecular interactions and the experimental methodologies used to elucidate them.
Executive Summary
Tedizolid, the active metabolite of the prodrug this compound, is a formidable inhibitor of bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical hub for peptide bond formation. This interaction, distinguished by unique structural features compared to its predecessor linezolid, results in a highly potent and broad-spectrum activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide will dissect the intricacies of this mechanism, from its precise binding site and molecular interactions to the functional consequences that lead to bacterial stasis.
Mechanism of Action: A Molecular Perspective
Tedizolid's primary mode of action is the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[1] This binding event occurs at the A-site of the PTC, effectively obstructing the proper positioning of aminoacyl-tRNA and thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[2]
The enhanced potency of tedizolid over linezolid can be attributed to its modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system. These modifications allow for additional binding site interactions within the PTC, leading to a stronger and more stable association with the ribosome.[1][3]
The Binding Pocket: A High-Resolution View
Cryo-electron microscopy (cryo-EM) studies of tedizolid in complex with the Staphylococcus aureus 50S ribosomal subunit (PDB ID: 6WRS) have provided a detailed view of its binding site at a resolution of approximately 3 Å.[4][5][6] Tedizolid situates itself within a pocket of the PTC, where it engages in specific interactions with key nucleotides of the 23S rRNA.
Key Molecular Interactions
The potency of tedizolid is underpinned by a network of interactions with the 23S rRNA. These include:
-
Hydrogen Bonds: The hydroxyl group of tedizolid's C5-domain forms crucial hydrogen bonds with the phosphate oxygen and the 2'-OH of A2503 (E. coli numbering).[6]
-
Lone-Pair Interaction: The tetrazole ring of tedizolid engages in a close lone-pair interaction (approximately 3 Å) with U2584.[6]
-
Additional Contacts: The extended C-ring, featuring a pyridine and methylated tetrazole, makes additional contacts with U2506 and U2584, further stabilizing the binding.[6]
These interactions collectively contribute to a higher binding affinity compared to linezolid, which lacks the extended ring system.
Tedizolid activation and its inhibitory pathway on the 50S ribosome.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of tedizolid.
| Parameter | Value | Organism/System | Reference |
| IC50 (Protein Synthesis) | 0.3 µg/ml (for Linezolid) | S. aureus cells | [7] |
| IC50 (50S Subunit Formation) | 0.6 µg/ml (for Linezolid) | S. aureus cells | [7] |
| PDB ID (Cryo-EM Structure) | 6WRS | S. aureus 50S subunit | [4][5] |
| Resolution | ~3 Å | S. aureus 50S subunit | [4][5] |
| Interaction | Distance (Å) | Interacting Atoms | Reference |
| Tedizolid (Tetrazole) - U2584 | ~3 | Lone-pair interaction | [6] |
| Tedizolid (Hydroxyl) - A2503 | - | Hydrogen bonds with phosphate oxygen and 2'-OH | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of tedizolid.
Cryo-Electron Microscopy (Cryo-EM) of the Tedizolid-50S Ribosome Complex
Objective: To determine the high-resolution structure of tedizolid bound to the bacterial 50S ribosomal subunit.
Methodology (based on PDB: 6WRS): [4][6]
-
Ribosome Purification: 70S ribosomes are isolated from Staphylococcus aureus cultures.
-
Complex Formation: Purified 70S ribosomes are incubated with a final concentration of ~10 µM tedizolid (solubilized in DMSO) at 37°C for 15 minutes, followed by 1 hour on ice.
-
Grid Preparation: The ribosome-tedizolid solution is applied to glow-discharged TEM grids and plunge-frozen in liquid ethane.
-
Data Collection: Cryo-EM data is collected on a transmission electron microscope operating at 200-300 kV.
-
Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a 3D density map of the 50S subunit in complex with tedizolid.
-
Model Building and Refinement: An atomic model of the 50S-tedizolid complex is built into the cryo-EM density map and refined to achieve the final structure.
Workflow for determining the cryo-EM structure of the tedizolid-50S complex.
In Vitro Transcription/Translation Inhibition Assay
Objective: To quantify the inhibitory effect of tedizolid on bacterial protein synthesis.
Methodology:
-
Reaction Setup: A coupled in vitro transcription-translation system (e.g., from E. coli) is prepared containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and a DNA template encoding a reporter protein like luciferase).
-
Inhibitor Addition: Varying concentrations of tedizolid are added to the reaction mixtures. A control reaction without the antibiotic is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow for transcription and translation.
-
Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified. For luciferase, this is done by measuring luminescence after the addition of a substrate.
-
IC50 Determination: The concentration of tedizolid that inhibits protein synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the tedizolid concentration.
Toeprinting Assay
Objective: To map the precise location of ribosome stalling on an mRNA template in the presence of tedizolid.
-
In Vitro Translation: A cell-free translation system is programmed with a specific mRNA template in the presence of tedizolid.
-
Primer Hybridization: A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the potential stalling site.
-
Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.
-
Stalling and Termination: The reverse transcriptase is physically blocked by the stalled ribosome, leading to the termination of cDNA synthesis.
-
Analysis: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment (the "toeprint") indicates the precise position of the ribosome on the mRNA.
Schematic of the toeprinting assay workflow.
Conclusion
This compound's mechanism of action on the 50S ribosome is a testament to the power of structure-guided drug design. By engaging in additional, stabilizing interactions within the peptidyl transferase center, tedizolid exhibits enhanced potency and the ability to overcome certain linezolid resistance mechanisms. The experimental approaches detailed in this guide have been instrumental in unraveling this intricate mechanism at the molecular level. A continued and detailed understanding of these interactions is paramount for the development of future generations of antibiotics to combat the ever-growing threat of antimicrobial resistance.
References
- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 6wrs - Structure of the 50S subunit of the ribosome from Methicillin Resistant Staphylococcus aureus in complex with the antibiotic, tedizolid - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into antibiotic action on the ribosome through single-molecule fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Tedizolid Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of tedizolid phosphate, a critical physicochemical property influencing its formulation, delivery, and bioavailability. This compound is the prodrug of the oxazolidinone antibiotic tedizolid, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding its solubility characteristics is paramount for the successful development of both oral and intravenous dosage forms.
Quantitative Solubility Profile
The aqueous solubility of this compound is significantly influenced by the pH of the medium. As a phosphate ester prodrug, its ionization state, and consequently its solubility, changes with varying pH levels. Generally, the solubility of this compound is lowest in acidic conditions and increases as the pH becomes more alkaline, with a notable sharp increase in solubility between pH 4.0 and 6.0[1].
The following tables summarize the quantitative solubility data for this compound in various aqueous media, compiled from multiple sources.
Table 1: Aqueous Solubility of this compound in Different Media at 25°C [2]
| Medium | pH | Solubility (mg/mL) |
| Water | 3.9 | 0.1 |
| 0.1 N HCl | 1.1 | 0.005 |
| 0.01 N HCl | 2.1 | 0.005 |
| 0.1% Phosphoric Acid | 2.0 | 0.003 |
| 0.05 M Potassium Biphthalate | 4.0 | > 0.1 (not specified) |
| 0.05 M Potassium Phosphate | 6.0 | > 0.1 (not specified) |
| 0.05 M Sodium Phosphate | 8.0 | > 0.1 (not specified) |
| 0.1 M Potassium Borate | 9.0 | > 0.1 (not specified) |
Table 2: Solubility of this compound in Simulated Tear Fluid (STF) at 37°C [3]
| Medium | Solubility of Pure TZP (µg/mL) | Solubility of TZP Nanocrystal (µg/mL) |
| STF with 0.5% (w/v) SLS | 18.4 | 25.9 |
TZP: this compound; STF: Simulated Tear Fluid; SLS: Sodium Lauryl Sulfate
It is important to note that some sources describe this compound as "insoluble in water"[4][5][6]. This qualitative description likely refers to its low solubility in neutral or acidic water, as evidenced by the quantitative data. The prodrug approach is specifically designed to enhance the aqueous solubility of the parent compound, tedizolid, which has very low water solubility[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of solubility data. The following protocols have been extracted from the cited literature.
Solubility Determination in Simulated Tear Fluid (STF)
This method was employed to evaluate the solubility of this compound for potential topical ocular applications[3].
Materials:
-
This compound (TZP)
-
Simulated Tear Fluid (STF), prepared by dissolving 6.8 g of NaCl, 2.2 g of NaHCO₃, 1.4 g of KCl, and 0.08 g of CaCl₂·2H₂O in 1000 mL of purified water.
-
Sodium Lauryl Sulfate (SLS)
-
Glass vials
-
Vortex mixer
-
Orbital shaking water bath (e.g., Julabo® SW22)
Procedure:
-
Prepare saturated solutions of TZP in STF and STF containing 0.5% (w/v) SLS.
-
Add an excess amount of pure TZP to 1 mL of each medium in triplicate in glass vials.
-
Vortex each mixture to ensure initial dispersion.
-
Place the vials in an orbital shaking water bath maintained at 37 ± 1 °C and shake at 100 strokes per minute for 72 hours to ensure equilibrium is reached.
-
After 72 hours, centrifuge the samples to separate the undissolved solid.
-
Collect the supernatant and analyze the concentration of dissolved TZP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method is essential for the accurate determination of this compound concentration in solubility studies. The following is an example of an HPLC method used for the quantification of TZP[3].
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Macherey-Nagel 250 × 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.02 M Sodium acetate buffer (pH adjusted to 3.5 with Hydrochloric acid) and acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 1 mL/min (isocratic elution).
-
Column Temperature: 40 °C.
-
Detection Wavelength: 251 nm.
-
Injection Volume: 30 µL.
-
Run Time: 10 minutes.
Standard Preparation:
-
Prepare a stock solution of TZP in methanol (e.g., 100 µg/mL).
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Visualizing Key Pathways
To better understand the context of this compound's function, the following diagrams illustrate its metabolic activation and mechanism of action.
Figure 1. Metabolic activation of this compound.
This compound is a prodrug that is rapidly converted to its microbiologically active moiety, tedizolid, by endogenous phosphatases in the body[2][7]. This enzymatic cleavage is a crucial step for the drug's antibacterial activity.
Figure 2. Mechanism of action of tedizolid.
The active form, tedizolid, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center of the 23S ribosomal RNA[2][8]. This action prevents the formation of a functional 70S initiation complex, thereby halting the translation process and leading to a bacteriostatic effect.
Conclusion
The aqueous solubility of this compound is a complex, pH-dependent property that is fundamental to its clinical utility. Its formulation as a phosphate ester prodrug successfully overcomes the poor solubility of the active tedizolid moiety, enabling both oral and intravenous administration. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this important antibiotic, facilitating further formulation development and optimization. A thorough understanding of these physicochemical characteristics will continue to be essential for maximizing the therapeutic potential of this compound.
References
- 1. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Fabrication and Characterization of this compound Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
Tedizolid Phosphate: A Technical Guide to its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid phosphate is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by a range of Gram-positive pathogens.[1][2] It is a prodrug that is rapidly converted by phosphatases in the body to its active form, tedizolid.[1][3] This technical guide provides an in-depth overview of tedizolid's mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its efficacy.
Mechanism of Action
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][4] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[3][5] This binding action prevents the formation of the 70S initiation complex, a critical step in the translation process, thereby halting the synthesis of essential bacterial proteins.[3] Tedizolid's unique chemical structure, including a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, allows for enhanced potency and activity against some linezolid-resistant strains.[1][4] In vitro studies have shown that tedizolid is primarily bacteriostatic against key Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA).[5]
Spectrum of Activity
Tedizolid demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other antibiotics.
Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus
| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | 2 | 2 | [6] |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 | 2 | 2 | [6][7] |
| Linezolid-Resistant MRSA (some strains) | 0.125 - 1 | N/A | 8 - 16 | N/A | [8] |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Activity of Tedizolid against Streptococcus Species
| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |
| Streptococcus pyogenes | N/A | 0.5 | N/A | 2 | [6][9] |
| Streptococcus agalactiae | N/A | 0.5 | N/A | 2 | [6][9] |
| Streptococcus anginosus group | N/A | 0.5 | N/A | 2 | [6][9] |
| Streptococcus pneumoniae | 0.25 | 0.25 | N/A | N/A | [10] |
Table 3: In Vitro Activity of Tedizolid against Enterococcus Species
| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |
| Enterococcus faecalis | 0.25 | 0.5 | 1 | 2 | [6][9] |
| Vancomycin-Resistant E. faecalis (VRE) | 0.25 | 0.25 | N/A | N/A | [8] |
| Enterococcus faecium | 0.5 | 1 | N/A | N/A | [8] |
| Vancomycin-Resistant E. faecium (VRE) | 0.5 | 1 | N/A | N/A | [8] |
Mechanisms of Resistance
Resistance to oxazolidinones, including tedizolid, is relatively rare.[1] When it occurs, it is primarily associated with mutations in the genes encoding 23S rRNA or ribosomal proteins L3 and L4.[11] Another mechanism of resistance involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the antibiotic's binding site on the ribosome.[4][12] Tedizolid has shown activity against some linezolid-resistant strains, particularly those harboring the cfr gene, due to its modified chemical structure.[1][4]
Experimental Protocols
The in vitro and in vivo activity of tedizolid has been characterized using standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of tedizolid is typically determined using broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Protocol (based on CLSI M07-A10):
-
Preparation of Antimicrobial Agent: A stock solution of tedizolid is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The wells of a microtiter plate containing the serially diluted tedizolid are inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
General Protocol:
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antimicrobial: Tedizolid is added to the bacterial suspension at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
In Vivo Efficacy Models
Animal models, such as the mouse peritonitis model, are used to evaluate the in vivo efficacy of tedizolid.
Mouse Peritonitis Model Workflow:
-
Infection: Mice are intraperitoneally injected with a lethal dose of a Gram-positive bacterium (e.g., MRSA).
-
Treatment: At a specified time post-infection, cohorts of mice are treated with this compound at various doses, a comparator antibiotic, or a vehicle control.
-
Observation: The survival of the mice is monitored over a defined period (e.g., 7 days).
-
Endpoint: The primary endpoint is typically the survival rate at the end of the observation period. Bacterial burden in peritoneal fluid or organs may also be assessed as a secondary endpoint.
Conclusion
This compound is a potent oxazolidinone antibiotic with a favorable profile against a wide range of clinically important Gram-positive bacteria, including resistant phenotypes. Its distinct mechanism of action and robust in vitro and in vivo activity make it a valuable therapeutic option in the management of infections caused by these pathogens. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and understanding of its antimicrobial properties.
References
- 1. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. dokumen.pub [dokumen.pub]
- 6. 4.4. Agar Dilution Susceptibility Testing [bio-protocol.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
An In-depth Technical Guide to the Molecular Structure of Tedizolid Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure of tedizolid phosphate, an oxazolidinone-class antibacterial agent. It covers its chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex pathways.
Molecular Structure and Physicochemical Properties
This compound is a phosphate ester prodrug that is rapidly converted by endogenous phosphatases to its active form, tedizolid.[1][2] This conversion is crucial for its antibacterial activity. The molecular structure of this compound consists of several key functional groups: an oxazolidinone ring, a fluorinated phenyl ring, a pyridine ring, and a tetrazole ring, with a phosphate group attached to the hydroxymethyl side chain of the oxazolidinone nucleus.[3][4]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | [4] |
| Molecular Formula | C₁₇H₁₆FN₆O₆P | [4] |
| Molecular Weight | 450.32 g/mol | [5] |
| CAS Number | 856867-55-5 | [4] |
| Appearance | White to yellow solid | [1] |
| Oral Bioavailability | ~91% | [2][6] |
| Plasma Protein Binding | 70% to 90% | [6][7] |
| Elimination Half-Life | Approximately 12 hours | [2][6] |
| Solubility | Highly water-soluble (>50 mg/mL) | [8] |
Mechanism of Action: From Prodrug to Protein Synthesis Inhibition
This compound exerts its bacteriostatic effect through a precise molecular mechanism that begins with its activation and culminates in the inhibition of bacterial protein synthesis.[9]
-
Prodrug Activation : Following administration, this compound is rapidly hydrolyzed by plasma or intestinal phosphatases, which cleave the phosphate group to yield the active moiety, tedizolid.[2][10]
-
Ribosomal Binding : The active tedizolid molecule then targets the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][10] This interaction involves the 23S ribosomal RNA (rRNA).[3]
-
Inhibition of Protein Synthesis : By binding to the 50S subunit, tedizolid blocks the formation of the 70S initiation complex, a critical step for bacterial protein synthesis to begin.[10][11] This prevents the translation of messenger RNA (mRNA) into proteins, thereby halting bacterial growth and replication.[10]
The following diagram illustrates the activation and mechanism of action of this compound.
Experimental Protocols
Precise and reproducible experimental methods are critical for studying this compound. The following section details a common protocol for the preparation of standard solutions for analytical studies, such as High-Performance Liquid Chromatography (HPLC).[12]
This protocol is adapted from methodologies used for the analytical determination of this compound.[12]
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
100ml volumetric flask
-
10ml volumetric flasks
-
Pipettes
-
Sonicator
-
HPLC grade nylon filters (0.5 µm)
Procedure:
-
Preparation of Stock Solution (750 µg/mL): a. Accurately weigh 75 mg of the this compound working standard. b. Transfer the weighed standard into a 100ml clean, dry volumetric flask. c. Add approximately 75ml (3/4th volume) of the diluent to the flask. d. Sonicate the solution for 15 minutes to ensure complete dissolution. e. Make up the final volume to 100ml with the diluent. f. Filter the solution using an HPLC nylon filter of 0.5µm pore size.[12]
-
Preparation of Standard Working Solutions: a. From the stock solution, pipette specific volumes (e.g., 0.010 ml, 0.020 ml, etc.) into a series of 10 ml volumetric flasks. b. Dilute each flask to the 10ml mark with the diluent to achieve the desired final concentrations for the calibration curve (e.g., 75 µg/ml, 150 µg/ml, etc.).[12]
The workflow for preparing these solutions is visualized in the diagram below.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Tedizolid - Wikipedia [en.wikipedia.org]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. merckconnect.com [merckconnect.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Tedizolid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Tedizolid Phosphate Demonstrates Superior Efficacy in Rabbit Model of MRSA Necrotizing Pneumonia
Comprehensive analysis of preclinical data reveals the potential of tedizolid phosphate in treating severe lung infections, offering a promising alternative to conventional therapies. In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) necrotizing pneumonia, this compound showed comparable efficacy to linezolid and superior outcomes to vancomycin, primarily through the suppression of bacterial toxin production.[1][2][3]
This report provides detailed application notes and protocols based on a pivotal study investigating the efficacy of this compound in a robust rabbit pneumonia model. The findings offer valuable insights for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Executive Summary of Efficacy Data
This compound's efficacy was evaluated against MRSA strain USA300/SF8300, a hyperproducer of alpha-toxin and Panton-Valentine leukocidin (PVL), key virulence factors in necrotizing pneumonia.[1] The quantitative outcomes of the study are summarized below, highlighting the significant survival advantage and toxin inhibition conferred by this compound treatment.
Survival Outcomes
| Treatment Group | Dosage | Survival Rate | Statistical Significance (vs. This compound) |
| This compound | 6 mg/kg, IV, twice daily | 83% (10/12) | - |
| Linezolid | 50 mg/kg, subcutaneously, thrice daily | 83% (10/12) | P = 0.66 |
| Vancomycin | 30 mg/kg, IV, twice daily | 17% (2/12) | P = 0.003 |
| Saline (Control) | 5 ml, IV | 17% (2/12) | P = 0.002 |
Bacterial Burden and Toxin Production in Lungs
| Treatment Group | Mean Bacterial Count (log10 CFU/lung) | Mean LukF-PV Toxin (μ g/lungs ) |
| This compound | Not significantly different from vancomycin or linezolid | 0.08 ± 0.05 |
| Linezolid | Not significantly different from this compound | 0.20 ± 0.25 |
| Vancomycin | Not significantly different from this compound | 0.82 ± 0.87 |
| Saline (Control) | Significantly higher than this compound | 2.22 ± 2.04 |
Note: While bacterial counts were not significantly different between the active treatment groups, the profound difference in survival and toxin levels underscores the importance of toxin suppression in treatment efficacy.[2][3]
Experimental Protocols
The following protocols are derived from the methodologies employed in the described rabbit pneumonia model.
Bacterial Strain and Inoculum Preparation
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300/SF8300, a clinical isolate known for hyperproduction of alpha-toxin and PVL.[1]
-
Culture: The SF8300 strain was cultured in tryptic soy broth at 37°C with shaking to the late exponential growth phase.[1]
-
Inoculum Preparation:
-
Harvest bacteria by centrifugation.
-
Wash the bacterial pellet twice with phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS containing 10% glycerol to a concentration of 1 × 10¹⁰ to 2 × 10¹⁰ CFU/ml.
-
Aliquot and store at -80°C until use.
-
Immediately before infection, thaw an aliquot and dilute with saline to approximately 3.5 × 10⁹ to 4.0 × 10⁹ CFU/ml.[1]
-
Confirm the final bacterial titer by serial dilution and plating on 5% sheep blood agar plates.[1]
-
Rabbit Model of Necrotizing Pneumonia
-
Animal Model: Outbred New Zealand White rabbits, 8 to 12 weeks old, weighing 2.0 to 2.8 kg.[1]
-
Anesthesia: Anesthetize the rabbits prior to the infection procedure.
-
Infection Procedure:
Treatment Regimen
-
Initiation of Treatment: Begin antibiotic administration 1.5 hours post-infection.[1]
-
Treatment Groups (n=12 each):
-
This compound: 6 mg/kg intravenously at 1.5, 13, 25, and 37 hours post-infection.[4]
-
Linezolid: 50 mg/kg subcutaneously at 1.5, 10, 18, and 26 hours post-infection.[4]
-
Vancomycin: 30 mg/kg intravenously at 1.5, 13, 25, and 37 hours post-infection.[4]
-
Saline Control: 5 ml intravenously at 1.5, 13, 25, and 37 hours post-infection.[1][4]
-
Mechanism of Action: Toxin Suppression
A key finding of this research is that the protective efficacy of this compound, similar to linezolid, is linked to its ability to inhibit the production of bacterial toxins at the site of infection.[1][3] This is a critical advantage over vancomycin, which did not suppress toxin production to the same extent.[1][3] The proposed mechanism involves the inhibition of bacterial protein synthesis, thereby preventing the expression of virulence factors like alpha-toxin and PVL.
Conclusion
The data from this rabbit model of MRSA necrotizing pneumonia strongly support the efficacy of this compound. Its ability to significantly improve survival and suppress key staphylococcal toxins, even without a superior bactericidal effect compared to other antibiotics, highlights a crucial mechanism for treating such severe infections.[1][2][3] These protocols and findings provide a solid foundation for further preclinical and clinical investigation into the role of this compound in managing necrotizing pneumonia.
References
- 1. Effects of this compound on Survival Outcomes and Suppression of Production of Staphylococcal Toxins in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects of this compound on Survival Outcomes and Suppression of Production of Staphylococcal Toxins in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Tedizolid Phosphate Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid phosphate is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). It is a prodrug that is rapidly converted in vivo to its active form, tedizolid. Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] It has demonstrated potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] In vivo imaging techniques, particularly bioluminescence imaging (BLI), offer a powerful, non-invasive method to longitudinally monitor the efficacy of antimicrobial agents in real-time within living animal models. This document provides detailed application notes and protocols for utilizing in vivo imaging to assess the activity of this compound.
Mechanism of Action of Tedizolid
This compound, upon administration, is converted by endogenous phosphatases to its active moiety, tedizolid. Tedizolid then targets the bacterial ribosome, binding to the 23S rRNA of the 50S subunit. This binding action prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis and halting bacterial growth.[1][2][3][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bioluminescence and 19F Magnetic Resonance Imaging Visualize the Efficacy of Lysostaphin Alone and in Combination with Oxacillin against Staphylococcus aureus in Murine Thigh and Catheter-Associated Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]
- 5. jmilabs.com [jmilabs.com]
- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of acute bacterial skin and skin-structure infections: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Tedizolid Phosphate's Efficacy Against Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of tedizolid phosphate against bacterial biofilms, with a primary focus on Staphylococcus aureus. The information compiled herein is designed to guide researchers in conducting robust in vitro experiments to evaluate the anti-biofilm properties of this next-generation oxazolidinone antibiotic.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces. Biofilm-associated infections pose a significant clinical challenge due to their inherent tolerance to conventional antimicrobial therapies. Tedizolid, the active moiety of the prodrug this compound, is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While potent against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), its effectiveness against the biofilm mode of growth is a critical area of investigation.[2][3]
These application notes provide a summary of tedizolid's anti-biofilm activity based on available data and offer detailed protocols for key in vitro assays to assess its efficacy.
Data Presentation: In Vitro Efficacy of Tedizolid
The following tables summarize the in vitro activity of tedizolid against planktonic and biofilm forms of Gram-positive bacteria, primarily Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of Tedizolid against Planktonic Bacteria
| Bacterial Species | Strain Type | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| Staphylococcus aureus | MSSA & MRSA | 113 | 0.25 | 0.5 | 0.12 - 0.5 | [4] |
| Staphylococcus aureus | MRSA | 302 | - | 0.5 | 0.063 - 1 | [5] |
| Staphylococcus aureus | XDR | 28 | - | 2 | ≤ 2 | [1] |
| Enterococcus faecalis | Linezolid-Resistant | 71 | - | - | 1 - 4 | [2] |
| Staphylococcus epidermidis | MRSE | 1 | - | - | 0.5 | [6] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. XDR: Extensively Drug-Resistant.
Table 2: Anti-Biofilm Concentrations of Tedizolid
| Bacterial Species | Strain Type | Assay | Parameter | Concentration (μg/mL) | Reference(s) |
| Staphylococcus aureus | MSSA | Biofilm Formation Inhibition | bMIC | 0.25 - 0.5 | [7] |
| Staphylococcus epidermidis | MRSE | Biofilm Inhibition | MBIC | 2 | [6] |
| Staphylococcus epidermidis | MRSE | Biofilm Eradication | MBEC | >32 | [6] |
| Enterococcus faecalis | Linezolid-Resistant | Biofilm Formation Inhibition | 1/4, 1/8, 1/16 MIC | More effective than linezolid and radezolid | [2] |
bMIC: Biofilm Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Mandatory Visualizations
Tedizolid's Mechanism of Action and its Potential Impact on Biofilm Regulation
Caption: Tedizolid's inhibition of protein synthesis and its potential downstream effects on the S. aureus agr quorum-sensing system.
Experimental Workflow: Assessing Tedizolid's Anti-Biofilm Efficacy
Caption: General workflow for evaluating the anti-biofilm activity of this compound using common in vitro methods.
Experimental Protocols
Crystal Violet Assay for Biofilm Quantification
This protocol is adapted for determining the effect of tedizolid on the formation and disruption of Staphylococcus aureus biofilms in a 96-well plate format.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923, MRSA strains)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol for Biofilm Inhibition Assay:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in TSB with 1% glucose to an OD₆₀₀ of approximately 0.05.
-
Plate Setup:
-
Add 100 µL of sterile TSB with 1% glucose to the negative control wells.
-
Add 100 µL of the prepared bacterial inoculum to the remaining wells.
-
Add 100 µL of TSB with 1% glucose containing serial dilutions of this compound to the test wells. The final volume in each well should be 200 µL. Include a positive control with no antibiotic.
-
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C.
-
Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells gently with tap water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Protocol for Eradication of Pre-formed Biofilms:
-
Follow steps 1-4 of the inhibition assay protocol without the addition of tedizolid.
-
After 24 hours of biofilm formation, gently aspirate the medium.
-
Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells.
-
Incubate for a further 24 hours at 37°C.
-
Proceed with washing, fixation, staining, and quantification as described in steps 5-10 of the inhibition assay protocol.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
MBEC device (e.g., Calgary Biofilm Device)
-
Staphylococcus aureus strain
-
Appropriate growth medium (e.g., TSB)
-
This compound stock solution
-
96-well microtiter plates
-
Sterile saline
-
Recovery medium (e.g., TSB)
-
Sonicator
-
Microplate reader or viable cell counting materials
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in the growth medium to a defined cell density (e.g., 10⁵-10⁶ CFU/mL).
-
Biofilm Formation:
-
Add 150 µL of the inoculum to each well of a 96-well plate.
-
Place the peg lid of the MBEC device into the wells.
-
Incubate for 24-48 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.
-
-
Rinsing: Transfer the peg lid to a 96-well plate containing 200 µL of sterile saline per well to rinse off planktonic bacteria.
-
Antibiotic Challenge:
-
Prepare a 96-well plate with serial dilutions of this compound in fresh growth medium (200 µL per well).
-
Transfer the rinsed peg lid to this challenge plate.
-
Incubate for 24 hours at 37°C.
-
-
Recovery and Disruption:
-
Transfer the peg lid to a new 96-well plate containing 200 µL of recovery medium per well.
-
Place the plate in a sonicator bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs.
-
-
MBEC Determination:
-
Incubate the recovery plate for 24 hours at 37°C.
-
The MBEC is the lowest concentration of tedizolid that results in no turbidity (visual inspection) or an OD₆₀₀ below a defined cutoff in the recovery plate wells.
-
Alternatively, perform serial dilutions and plate for CFU counting from the recovery wells to determine the concentration that results in a significant reduction (e.g., ≥3-log₁₀) in viable bacteria.
-
Concluding Remarks
The protocols and data presented provide a framework for the systematic evaluation of this compound's efficacy against bacterial biofilms. While tedizolid demonstrates potent activity against planktonic Gram-positive bacteria, its effectiveness against the more resilient biofilm phenotype requires careful and standardized assessment. The provided methodologies for the crystal violet and MBEC assays are foundational for generating reproducible and comparable data. Further investigations into tedizolid's impact on biofilm-related gene expression and signaling pathways, such as the agr quorum-sensing system, will provide a more comprehensive understanding of its anti-biofilm mechanisms and potential clinical utility in managing biofilm-associated infections.
References
- 1. brieflands.com [brieflands.com]
- 2. Tedizolid for the management of human infections: in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]
- 4. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 5. Novel Inhibitors of Staphylococcus aureus Virulence Gene Expression and Biofilm Formation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tedizolid Phosphate in Combination with Rifampicin Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus, a leading cause of biofilm-associated infections on medical devices, presents a significant clinical challenge due to its recalcitrance to conventional antibiotic therapies. The formation of a biofilm matrix significantly reduces antibiotic penetration and promotes the development of antibiotic resistance. This document outlines the synergistic effect of tedizolid phosphate in combination with rifampicin against mature S. aureus biofilms, providing detailed protocols for in vitro evaluation and a summary of key quantitative findings. The combination has been shown to not only disaggregate pre-formed biofilms and exert bactericidal activity at clinically relevant concentrations but also to effectively prevent the emergence of rifampicin resistance, a common issue when rifampicin is used as a monotherapy.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of tedizolid and rifampicin, alone and in combination, against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) biofilms.
Table 1: Effect of Tedizolid and Rifampicin Combination on Biofilm Biomass and Metabolic Activity
| Treatment Group | MSSA ATCC 6538 | MRSA ATCC 43300 |
| Biofilm Biomass Reduction (%) | ||
| Tedizolid (2 mg/L) + Rifampicin (0.06 mg/L) | ~35% | Significant Reduction |
| Tedizolid (4 mg/L) + Rifampicin (0.06 mg/L) | ~45% | Significant Reduction |
| Metabolic Activity Reduction | Significant reduction at all tested concentrations | Significant reduction at all tested concentrations |
Data derived from studies demonstrating a significant reduction in biofilm biomass and metabolic activity for both MSSA and MRSA when treated with the combination of tedizolid and rifampicin compared to untreated controls.[1]
Table 2: Prevention of Rifampicin Resistance in S. aureus Biofilms
| Treatment | Rifampicin-Resistant CFU Emergence |
| Rifampicin (0.06 mg/L) alone | ~100% after 48h |
| Tedizolid + Rifampicin Combination | Complete prevention of resistance onset |
This data highlights the critical role of tedizolid in preventing the development of resistance to rifampicin within the biofilm.[1]
Table 3: Minimum Inhibitory and Bactericidal Concentrations against Biofilms
| Antibiotic | MRSE Isolate |
| Minimum Biofilm Inhibitory Concentration (MBIC) | |
| Tedizolid | 2 µg/ml |
| Rifampin | 0.001 µg/ml |
| Vancomycin | 2 µg/ml |
| Minimum Biofilm Bactericidal Concentration (MBBC) | |
| Tedizolid | >32 µg/ml |
| Rifampin | 2 µg/ml |
| Vancomycin | 128 µg/ml |
Note: This data is for a Methicillin-Resistant Staphylococcus epidermidis (MRSE) isolate and provides context for the anti-biofilm activity of these agents.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 6538 and methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 are commonly used reference strains.[1] Clinical isolates can also be utilized.
-
Culture Medium: Trypticase Soy Broth (TSB) supplemented with 1% glucose is a suitable medium for promoting biofilm formation.
-
Growth Conditions: Bacteria are typically grown overnight at 37°C with shaking to reach the stationary phase before being used for biofilm assays.
In Vitro Biofilm Formation Assay
This protocol describes the formation of mature biofilms in a 96-well plate format.
-
Preparation: A bacterial suspension is prepared from an overnight culture and diluted in fresh TSB with 1% glucose to a final concentration of approximately 1 x 10^7 CFU/mL.
-
Incubation: 200 µL of the bacterial suspension is added to the wells of a flat-bottomed 96-well microtiter plate.
-
Biofilm Development: The plate is incubated at 37°C for 48 hours under static conditions to allow for the formation of a mature biofilm. The growth medium should be carefully replaced with fresh medium every 24 hours to ensure nutrient availability.
Antimicrobial Susceptibility Testing of Biofilms
This protocol outlines the procedure for evaluating the efficacy of antimicrobial agents against pre-formed biofilms.
-
Biofilm Preparation: Mature biofilms are formed as described in the protocol above.
-
Antibiotic Treatment: After 48 hours, the growth medium is removed, and the biofilms are gently washed with phosphate-buffered saline (PBS) to remove planktonic cells. Subsequently, 200 µL of fresh TSB containing the desired concentrations of tedizolid, rifampicin, or their combination is added to the wells.
-
Incubation: The plates are incubated for an additional 24 to 48 hours at 37°C.
-
Evaluation of Biofilm Viability:
-
Biomass Quantification (Crystal Violet Staining): The supernatant is discarded, and the wells are washed with PBS. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes. After washing and drying, the stain is solubilized with 33% acetic acid, and the absorbance is measured at 570 nm.
-
Metabolic Activity (XTT Assay): The metabolic activity of the cells within the biofilm is assessed using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The production of a colored formazan product is proportional to the number of metabolically active cells and is measured colorimetrically.
-
Bactericidal/Bacteriostatic Activity (CFU Counting): To determine the number of viable bacteria, the biofilm is physically disrupted by scraping and sonication. The resulting bacterial suspension is serially diluted and plated on Trypticase Soy Agar (TSA) plates. The plates are incubated at 37°C for 24 hours, and the colony-forming units (CFU) are counted.
-
Assessment of Rifampicin Resistance Development
This protocol is designed to evaluate the ability of tedizolid to prevent the emergence of rifampicin-resistant mutants within the biofilm.
-
Treatment: Mature biofilms are treated with rifampicin alone or in combination with tedizolid for 48 hours.
-
Selection of Resistant Mutants: Following treatment, the biofilms are disrupted, and the bacterial suspension is plated on TSA plates containing a selective concentration of rifampicin (e.g., 20 µg/mL).[1]
-
Quantification: The number of rifampicin-resistant CFU is counted after incubation and expressed as a percentage of the total viable count.
Visualizations
Experimental Workflow for Evaluating Combination Therapy
References
- 1. Tedizolid-Rifampicin Combination Prevents Rifampicin-Resistance on in vitro Model of Staphylococcus aureus Mature Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tedizolid-Rifampicin Combination Prevents Rifampicin-Resistance on in vitro Model of Staphylococcus aureus Mature Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Tedizolid in Methicillin-Resistant Staphylococcus epidermidis Experimental Foreign Body-Associated Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Activity of Tedizolid Phosphate in Macrophage Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedizolid phosphate is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Its active moiety, tedizolid, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] A critical aspect of its efficacy, particularly against facultative intracellular pathogens like Staphylococcus aureus, is its ability to penetrate and accumulate within host cells, such as macrophages, to exert its antibacterial effect. These application notes provide a summary of the intracellular activity of tedizolid and detailed protocols for its evaluation in macrophage-based assays.
Data Presentation
The intracellular activity of tedizolid has been demonstrated through its potent in vitro activity against key pathogens and its significant accumulation within macrophage cell lines.
Table 1: In Vitro Susceptibility of Tedizolid and Linezolid Against Key Pathogens
| Organism | Tedizolid MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Fold Difference (Linezolid/Tedizolid) |
| Staphylococcus aureus (all) | 0.25 - 0.5 | 2 | 4 to 8 |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | 2 | 4 to 8 |
| Methicillin-susceptible S. aureus (MSSA) | 0.25 - 0.5 | 2 | 4 to 8 |
| Coagulase-negative staphylococci (CoNS) | 0.25 | 1 | 4 |
| Enterococcus faecalis | 0.25 - 0.5 | 2 | 4 to 8 |
| Vancomycin-resistant Enterococcus (VRE) | 0.5 | 2 | 4 |
| Streptococcus pyogenes | 0.25 | 1 | 4 |
| Streptococcus agalactiae | 0.25 | 1 | 4 |
| Streptococcus anginosus group | 0.5 | 2 | 4 |
Data compiled from multiple sources.[3][4][5][6][7] MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Intracellular Accumulation of Tedizolid in Macrophages
| Cell Line | Intracellular to Extracellular Ratio | Time to Stable Ratio | Comparator (Linezolid) Ratio |
| THP-1 (Human macrophages) | ~10 | 15 minutes | ~1-2 |
| Alveolar macrophages (in vivo) | >20 (compared to plasma-free drug) | Not Applicable | Not Reported |
Data from Lemaire et al. and a prospective pharmacokinetic study.[3]
Experimental Protocols
The following protocols provide a framework for assessing the intracellular activity of this compound in a macrophage infection model. The human monocytic cell line THP-1 is commonly used for these assays as it can be differentiated into macrophage-like cells.
Protocol 1: THP-1 Macrophage Differentiation and Culture
Objective: To prepare THP-1 macrophage-like cells for infection assays.
Materials:
-
THP-1 monocytic cell line (ATCC TIB-202)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, and 1% penicillin-streptomycin (for routine culture)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates (e.g., 24-well plates)
Procedure:
-
Culture THP-1 monocytes in RPMI 1640 medium with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
To differentiate monocytes into macrophage-like cells, seed the THP-1 cells into 24-well plates at a density of 5 x 10⁵ cells/well.
-
Add PMA to the culture medium at a final concentration of 50-100 ng/mL.
-
Incubate the cells for 48-72 hours to allow for adherence and differentiation into macrophages.
-
After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with warm PBS.
-
Add fresh, antibiotic-free RPMI 1640 medium with 10% FBS and incubate for at least 24 hours before infection.
Protocol 2: Macrophage Infection Assay with Staphylococcus aureus
Objective: To determine the intracellular bactericidal activity of tedizolid.
Materials:
-
Differentiated THP-1 macrophages in 24-well plates
-
Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
This compound (prepare stock solutions in a suitable solvent like DMSO and dilute in culture medium)
-
Gentamicin
-
Sterile water or a lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Bacterial Preparation: Inoculate S. aureus into TSB and grow overnight at 37°C. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Infection:
-
Wash the differentiated THP-1 macrophages with warm PBS.
-
Prepare a bacterial suspension in antibiotic-free RPMI 1640 medium.
-
Infect the macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).
-
Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize infection and incubate for 1-2 hours at 37°C with 5% CO₂ to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the medium containing non-phagocytosed bacteria.
-
Wash the cells three times with warm PBS.
-
Add fresh culture medium containing a high concentration of an antibiotic that does not readily penetrate eukaryotic cells (e.g., gentamicin at 50-100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
-
Tedizolid Treatment:
-
Wash the cells again with warm PBS to remove the gentamicin.
-
Add fresh culture medium containing various concentrations of tedizolid (e.g., from 0.1x to 10x the MIC). Include a drug-free control.
-
Incubate the plates for the desired time points (e.g., 4, 24, 48 hours).
-
-
Enumeration of Intracellular Bacteria:
-
At each time point, aspirate the medium and wash the cells with PBS.
-
Lyse the macrophages by adding sterile, cold water or a lysis buffer (e.g., 0.1% Triton X-100) and incubating for 10-15 minutes.
-
Perform serial dilutions of the cell lysates in PBS.
-
Plate the dilutions onto TSA plates and incubate overnight at 37°C.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Calculate the change in log₁₀ CFU/mL over time for each tedizolid concentration compared to the initial intracellular bacterial load and the drug-free control.
Visualizations
Mechanism of Action of Tedizolid
Caption: Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow for Macrophage Infection Assay
Caption: Workflow for assessing the intracellular activity of tedizolid in macrophages.
References
- 1. Pharmacodynamic evaluation of the intracellular activities of antibiotics against Staphylococcus aureus in a model of THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Activity of Antibiotics in a Model of Human THP-1 Macrophages Infected by a Staphylococcus aureus Small-Colony Variant Strain Isolated from a Cystic Fibrosis Patient: Pharmacodynamic Evaluation and Comparison with Isogenic Normal-Phenotype and Revertant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Measurement of bacterial ingestion and killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of tedizolid phosphate in lab media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of tedizolid phosphate in laboratory media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the phosphate ester prodrug of tedizolid, an oxazolidinone-class antibiotic.[1][2] The addition of the phosphate group enhances the aqueous solubility of the otherwise poorly soluble tedizolid, allowing for both intravenous and oral administration.[3][4] However, "poor solubility" is relative, and researchers may still face challenges when preparing concentrated solutions or working with specific laboratory media, especially under certain pH conditions.[3]
Q2: What are the key physicochemical properties of this compound?
| Property | Description |
| Appearance | White to yellow solid[5] |
| Molecular Formula | C₁₇H₁₆FN₆O₆P[5] |
| Molecular Weight | 450.32 g/mol [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[6] |
Q3: How does pH affect the solubility of this compound?
The aqueous solubility of this compound is highly dependent on pH. It is lowest in acidic conditions (when the molecule is fully protonated) and increases significantly in neutral to alkaline conditions (when it is deprotonated).[3] A steep increase in solubility is observed between pH 4.0 and 6.0.[3]
Q4: What are the reported aqueous solubility values for this compound?
The reported solubility of this compound varies depending on the specific conditions such as pH and the salt form used. The following table summarizes available data:
| Solvent/Condition | Solubility |
| Water (pH 3.9) | 0.1 mg/mL[5] |
| 0.1 N HCl (pH 1.1) | 0.005 mg/mL[5] |
| 0.01 N HCl (pH 2.1) | 0.005 mg/mL[5] |
| 0.05 M Potassium Phosphate (pH 6.0) | > 50 mg/mL (for the disodium salt)[3] |
| Water | 0.608 mg/mL[7] |
| DMSO | 22 mg/mL (48.85 mM)[2] |
| Ethanol | Insoluble[2] |
Troubleshooting Guide
Issue: A precipitate forms when I add this compound to my cell culture medium.
This is a common issue that can arise from several factors related to the composition of the medium and the properties of the compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Possible Cause 1: Low pH of the Medium
-
Explanation: As shown in the pH-solubility profile, this compound is significantly less soluble in acidic conditions. Many standard cell culture media are buffered to a physiological pH of around 7.2-7.4, but can become more acidic due to high cell metabolism and CO₂ levels.
-
Solution:
-
Measure the pH of your culture medium.
-
If the pH is below 7.0, consider using a medium with a stronger buffering system (like HEPES) or adjusting the pH with sterile sodium bicarbonate, if your experimental parameters allow.
-
pH-Dependent Solubility of this compound
Caption: Relationship between pH and this compound solubility.
Possible Cause 2: High Final Concentration
-
Explanation: The desired final concentration in your experiment may exceed the solubility limit of this compound in the specific medium you are using.
-
Solution:
-
Review the solubility data. If your target concentration is near the reported limits, you may be experiencing precipitation.
-
Consider lowering the final concentration if your experimental design can accommodate it.
-
For in vitro susceptibility testing, ensure the final concentration in each dilution of your assay does not exceed the solubility limit in the broth (e.g., Mueller-Hinton Broth).
-
Possible Cause 3: Interaction with Media Components
-
Explanation: Complex laboratory media contain various salts, amino acids, and proteins that can interact with this compound and reduce its solubility. Divalent cations like Ca²⁺ and Mg²⁺ are known to sometimes cause precipitation of phosphate-containing compounds.[8][9]
-
Solution:
-
To determine if media components are the cause, try dissolving this compound in a simple, protein-free buffer like phosphate-buffered saline (PBS) at the same concentration. If it dissolves in PBS but not in your medium, an interaction is likely.
-
If using serum, add it to the medium after this compound has been added and dissolved as much as possible.
-
Possible Cause 4: "Solvent Shock"
-
Explanation: If you are using a highly concentrated stock solution in an organic solvent like DMSO, adding it directly to your aqueous medium can cause the compound to rapidly precipitate out of solution.
-
Solution:
-
Minimize the volume of the organic solvent added to the aqueous medium (typically ≤ 0.5% v/v).
-
Perform serial dilutions. Instead of adding the concentrated stock directly, create an intermediate dilution in a solvent that is miscible with both the stock solvent and the final medium.
-
Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.
-
Experimental Protocols
Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 5 mg) in a sterile, tared vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 500 µL for 5 mg).
-
Tightly cap the vial and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but be cautious of potential degradation with prolonged heat.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C under inert gas if possible.
-
Protocol: Preparation of Working Solutions in Aqueous Medium
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Determine the final concentration needed for your experiment.
-
Add the appropriate volume of the aqueous medium to a sterile tube.
-
While gently vortexing the medium, add the required volume of the stock solution drop by drop. For example, to make a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock to 990 µL of medium.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).
-
Use the working solution immediately or store it as per stability data for your specific conditions, though fresh preparation is always recommended. If cloudiness or precipitation appears, do not use the solution.
-
References
- 1. This compound | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of this compound and its potential in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound | 856867-55-5 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
Adjusting for tedizolid phosphate protein binding in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tedizolid phosphate in in vitro assays. The focus is on accurately accounting for its high protein binding to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to account for protein binding when testing tedizolid in vitro?
A1: Tedizolid is highly bound to plasma proteins (approximately 70-90%).[1][2][3][4] It is the unbound (free) fraction of the drug that is microbiologically active and able to exert its antibacterial effect.[5][6] Standard in vitro susceptibility testing media, such as Mueller-Hinton Broth (MHB), do not contain proteins. Testing in such media will result in an overestimation of tedizolid's potency (artificially low Minimum Inhibitory Concentrations - MICs) because the entire drug concentration is in its active, unbound form. This can lead to a poor correlation between in vitro data and in vivo efficacy. Therefore, it is essential to supplement in vitro assays with serum or albumin to mimic physiological conditions and obtain clinically relevant results.
Q2: What is the mechanism of action of tedizolid?
A2: Tedizolid is an oxazolidinone antibiotic. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[5][7] This binding prevents the formation of the 70S initiation complex, a crucial step in the initiation of protein synthesis, thereby halting bacterial growth.[7][8] Tedizolid's unique D-ring structure is thought to allow for stronger binding to the ribosome compared to other oxazolidinones.[1]
Q3: What is the recommended protein concentration to use in in vitro assays for tedizolid?
A3: To mimic the physiological environment, it is recommended to supplement the growth medium with human serum albumin (HSA) at a concentration of 4 g/dL (40 g/L), which is within the normal physiological range in human plasma.[9] Alternatively, pooled human serum can be used, typically at a concentration of 50%. However, using purified HSA provides a more controlled and reproducible system.
Q4: How do I calculate the total tedizolid concentration needed to achieve a desired free concentration in my assay?
A4: To calculate the total drug concentration required, you need to know the percentage of tedizolid that is protein-bound in your specific assay conditions. The following formula can be used:
Total Concentration = Desired Free Concentration / (1 - Fraction Bound)
For example, if you desire a free concentration of 1 µg/mL and tedizolid is 80% bound (fraction bound = 0.8) in your assay system, the total concentration you would need to add is:
Total Concentration = 1 µg/mL / (1 - 0.8) = 1 µg/mL / 0.2 = 5 µg/mL.
It is important to experimentally determine the fraction bound in your specific assay matrix for the most accurate results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high MIC values for tedizolid. | Incorrect calculation of total drug concentration. | Double-check the formula for calculating the total drug concentration needed to achieve the desired free concentration. Ensure the correct protein binding percentage for your specific assay conditions is being used. |
| Degradation of tedizolid. | Prepare fresh stock solutions of tedizolid for each experiment. Store stock solutions at the recommended temperature and protect from light. | |
| Presence of interfering substances in the serum or albumin. | Use high-quality, purified human serum albumin. If using human serum, consider lot-to-lot variability and potential for interfering substances. | |
| Poor correlation between in vitro results and in vivo data. | Inadequate simulation of physiological conditions. | Ensure the protein concentration in your in vitro assay accurately reflects the in vivo situation. Consider using pooled human serum to better mimic the complexity of plasma. |
| The chosen in vitro endpoint (e.g., MIC) may not be the most predictive of in vivo efficacy. | Consider performing time-kill assays, which provide more dynamic information about the bactericidal or bacteriostatic activity of the drug over time. The pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with tedizolid efficacy is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[10] | |
| High variability in results between experiments. | Inconsistent protein concentration. | Prepare fresh media with the specified protein concentration for each experiment. Ensure thorough mixing to achieve a homogenous solution. |
| Lot-to-lot variability of serum or albumin. | If possible, use a single large lot of human serum albumin or pooled human serum for a series of experiments to minimize variability. | |
| Difficulty in determining the free concentration of tedizolid. | Limitations of the chosen method. | Equilibrium dialysis is considered the gold standard for determining free drug concentrations.[1][4][5] If using other methods like ultrafiltration, be aware of potential issues such as non-specific binding to the membrane.[11] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Protein Binding Range | 70-90% | [1][2][3][4] |
| Recommended HSA Concentration in vitro | 4 g/dL (40 g/L) | [9] |
| Recommended Human Serum Concentration in vitro | 50% | N/A |
| Key PK/PD Parameter | fAUC/MIC | [10] |
Experimental Protocols
Protocol 1: MIC Determination of Tedizolid Adjusted for Protein Binding
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI), with modifications to account for protein binding.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Human Serum Albumin (HSA), purified
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Tedizolid Stock Solution: Prepare a stock solution of tedizolid in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Prepare Protein-Supplemented Medium: Prepare CAMHB supplemented with 4 g/dL (40 g/L) of HSA. Ensure the HSA is fully dissolved and the medium is well-mixed.
-
Prepare Tedizolid Dilutions: Perform serial two-fold dilutions of the tedizolid stock solution in the protein-supplemented CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. Remember to account for the desired free concentration when preparing the initial total drug concentration for the dilution series.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Assay of Tedizolid with Human Serum
This protocol assesses the rate of bacterial killing by tedizolid in the presence of human serum.
Materials:
-
This compound analytical standard
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Pooled human serum (heat-inactivated if necessary)
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes
-
Sterile saline or PBS
-
Agar plates for colony counting
Procedure:
-
Prepare Tedizolid Working Solutions: Prepare tedizolid solutions in TSB at concentrations that will result in the desired final free concentrations (e.g., 1x, 4x, 16x the MIC determined in protein-supplemented medium) after the addition of human serum.
-
Prepare Assay Tubes: In sterile culture tubes, combine the tedizolid working solution and pooled human serum to achieve a final serum concentration of 50%. Also, prepare a growth control tube containing TSB and 50% human serum without tedizolid.
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in TSB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final assay volume.
-
Initiate the Assay: Add the standardized bacterial inoculum to each assay tube and the growth control tube.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.
-
Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies (CFU/mL) for each time point.
-
Analyze Data: Plot the log10 CFU/mL versus time for each tedizolid concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Mechanism of action of tedizolid.
Caption: Workflow for adjusting for tedizolid protein binding.
Caption: Troubleshooting guide for tedizolid in vitro assays.
References
- 1. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. enamine.net [enamine.net]
- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. linear.es [linear.es]
- 11. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Validation & Comparative
Tedizolid Phosphate Outperforms Vancomycin in Eradicating Staphylococcus aureus Biofilms in a Murine Model
For Immediate Release
A comprehensive comparison of tedizolid phosphate and vancomycin reveals superior efficacy of this compound in a preclinical model of Staphylococcus aureus catheter-related biofilm infection. This guide synthesizes key experimental data and outlines the methodologies used to evaluate these two critical antibiotics in the context of challenging biofilm-associated infections.
Researchers and drug development professionals are continually seeking more effective treatments for biofilm-related infections, which are notoriously resistant to conventional antibiotic therapies. A murine subcutaneous catheter-related biofilm infection model was utilized to directly compare the in vivo and in vitro efficacy of this compound, a novel oxazolidinone, and vancomycin, a standard-of-care glycopeptide antibiotic, against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Susceptibility
Initial in vitro assessments established the minimum inhibitory concentrations (MICs) for both antibiotics against the planktonic forms of the bacterial strains used in the subsequent in vivo model. Tedizolid demonstrated greater potency, with a lower MIC compared to vancomycin for both MSSA and MRSA.[1]
| Antibiotic | Bacterial Strain | MIC (μg/mL)[1] |
| Tedizolid | MSSA (Xen29) | 0.25 |
| Vancomycin | MSSA (Xen29) | 1.0 |
| Tedizolid | MRSA (Xen30) | 0.25 |
| Vancomycin | MRSA (Xen30) | 1.0 |
In Vivo Efficacy in a Catheter-Related Biofilm Model
The superior performance of this compound was more pronounced in the in vivo murine model of catheter-related biofilm infection. Following the establishment of a biofilm on subcutaneously implanted catheters, treatment with this compound resulted in a significantly greater reduction in bacterial load for both MSSA and MRSA compared to vancomycin.
| Treatment Group | Bacterial Strain | Mean Bacterial Density (log CFU/catheter)[2] |
| Untreated Control | MSSA (Xen29) | 7.8 |
| This compound | MSSA (Xen29) | 2.5 |
| Vancomycin | MSSA (Xen29) | 7.5 |
| Untreated Control | MRSA (Xen30) | 8.0 |
| This compound | MRSA (Xen30) | 3.5 |
| Vancomycin | MRSA (Xen30) | 6.5 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of these findings. The following section outlines the key protocols employed in the murine subcutaneous catheter-related biofilm infection model.
Murine Subcutaneous Catheter-Related Biofilm Infection Model
This in vivo model is designed to mimic human infections associated with indwelling medical devices.
-
Bacterial Strains: Bioluminescent strains of MSSA (Xen29) and MRSA (Xen30) were used, enabling real-time, non-invasive imaging of the infection.
-
Catheter Preparation and Pre-colonization: Sterile Teflon catheters are incubated with a suspension of S. aureus in a nutrient-rich broth (e.g., Tryptic Soy Broth with glucose) for a defined period (e.g., 2-4 hours) at 37°C to allow for initial bacterial attachment and biofilm formation.[3][4][5]
-
Catheter Implantation: The pre-colonized catheters are surgically implanted into the subcutaneous space on the backs of the mice.[4]
-
Infection Establishment: The infection is allowed to establish in vivo for a set period, during which the biofilm matures.
-
Antibiotic Administration: this compound (e.g., 10 mg/kg) and vancomycin are administered intravenously, typically twice daily.[2] The treatment duration can vary, with studies employing both 3-day and 6-day regimens.[2]
-
Biofilm Quantification: At the end of the treatment period, the mice are euthanized, and the catheters are aseptically removed. The catheters are then sonicated to dislodge the biofilm-embedded bacteria, and the resulting suspension is serially diluted and plated to determine the number of colony-forming units (CFU) per catheter.[5] Bioluminescent imaging can also be used throughout the experiment to monitor the infection's progression and response to treatment in real-time.
Caption: Workflow of the murine subcutaneous catheter-related biofilm infection model.
References
- 1. Comparative Efficacies of this compound, Linezolid, and Vancomycin in a Murine Model of Subcutaneous Catheter-Related Biofilm Infection Due to Methicillin-Susceptible and -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Direct Continuous Method for Monitoring Biofilm Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Auranofin coated catheters inhibit bacterial and fungal biofilms in a murine subcutaneous model [frontiersin.org]
- 5. In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Tedizolid Phosphate vs. Daptomycin in Preclinical Models
In the landscape of advanced antibacterial agents, tedizolid phosphate and daptomycin represent critical therapeutic options against challenging Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of their in vivo efficacy, drawing upon data from various preclinical infection models. The following sections detail the experimental protocols and quantitative outcomes from studies in endocarditis, osteomyelitis, and skin and soft tissue infections, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance.
Efficacy in Endocarditis Models
Preclinical studies in both rabbit and rat models of infective endocarditis (IE) have been pivotal in elucidating the comparative efficacy of tedizolid and daptomycin.
Rabbit Aortic Valve Endocarditis Model
A key study in a rabbit model of MRSA aortic valve endocarditis demonstrated a significant advantage for daptomycin. In this model, daptomycin treatment resulted in significantly lower median vegetation titers compared to this compound[1][2]. While both agents reduced bacterial load in the spleen and kidneys to a similar extent, daptomycin was more effective at clearing the infection from the cardiac vegetations[1][2].
Experimental Protocol: Rabbit Aortic Valve Endocarditis Model
-
Animal Model: New Zealand White rabbits.
-
Infection: A catheter was placed across the aortic valve to induce sterile vegetations. A methicillin-resistant Staphylococcus aureus (MRSA) strain COL was then injected intravenously to induce endocarditis. The infection inoculum was 107 Colony Forming Units (CFU)[1].
-
Treatment Regimens:
-
This compound: 15 mg/kg intravenously (IV) twice daily (b.i.d.).
-
Daptomycin: 18 mg/kg IV once daily (q.d.).
-
Vancomycin (comparator): 30 mg/kg IV b.i.d.
-
Control: No treatment.
-
-
Efficacy Evaluation: After four days of treatment, animals were euthanized, and bacterial titers in aortic valve vegetations, spleen, and kidneys were determined by plating homogenized tissues[1].
Quantitative Data: Rabbit Endocarditis Model
| Treatment Group | Median Vegetation Titer (log10 CFU/g) |
| Untreated Control | Not explicitly stated, but higher than treated groups |
| This compound (15 mg/kg b.i.d.) | 2.3[1] |
| Daptomycin (18 mg/kg q.d.) | 1.7[1] |
| Vancomycin (30 mg/kg b.i.d.) | 1.9[1] |
Note: Daptomycin-treated rabbits had significantly lower vegetation titers than this compound-treated rabbits (P = 0.016)[1][2].
Rat Endocarditis Model
In a rat model of endocarditis caused by various strains including Enterococcus faecalis, vancomycin-resistant Enterococcus faecium, and MRSA, daptomycin monotherapy for 5 days was significantly effective, whereas tedizolid monotherapy for 5 days was not effective compared to untreated controls[3][4][5]. However, a step-down therapy of daptomycin for 3 days followed by tedizolid for 2 days was as effective as 5 days of daptomycin monotherapy[3][4][5].
Experimental Protocol: Rat Endocarditis Model
-
Animal Model: Wistar rats.
-
Infection: Similar to the rabbit model, a catheter was placed to induce vegetations on the aortic valve, followed by intravenous inoculation with E. faecalis, E. faecium, or S. aureus.
-
Treatment Regimens:
-
Tedizolid monotherapy: 70 mg/kg for 5 days.
-
Daptomycin monotherapy: 5 days.
-
Step-down therapy: Daptomycin for 3 days followed by tedizolid for 2 days.
-
Control: No treatment.
-
-
Efficacy Evaluation: Bacterial counts in aortic vegetations were determined after the treatment period[3][4].
Quantitative Data: Rat Endocarditis Model (vs. S. aureus)
| Treatment Group | Efficacy Outcome |
| Tedizolid Monotherapy (5 days) | Not effective compared to controls[3][4][5] |
| Daptomycin Monotherapy (5 days) | Significantly effective against the bacteria[3][4][5] |
| Daptomycin (3 days) -> Tedizolid (2 days) | As effective as 5 days of daptomycin[3][4] |
Efficacy in Osteomyelitis Models
Direct comparative in vivo studies of tedizolid and daptomycin in osteomyelitis are limited. However, separate studies evaluating each drug against MRSA in rat models provide valuable insights.
Tedizolid in a Rat Model of MRSA Foreign Body-Associated Osteomyelitis
In a rat model where an MRSA-infected wire was implanted in the tibia, tedizolid monotherapy was effective in reducing the bacterial load compared to no treatment[1]. The combination of tedizolid and rifampin showed efficacy comparable to vancomycin plus rifampin[1].
Experimental Protocol: Rat MRSA Foreign Body-Associated Osteomyelitis Model
-
Animal Model: Rats.
-
Infection: MRSA was inoculated into the proximal tibia, followed by the implantation of a wire to establish a foreign body-associated infection.
-
Treatment Regimens (initiated 4 weeks post-infection for 21 days):
-
Tedizolid: 30 mg/kg intraperitoneally.
-
Tedizolid + Rifampin.
-
Vancomycin + Rifampin.
-
Rifampin alone.
-
Control: No treatment.
-
-
Efficacy Evaluation: Quantitative bone cultures were performed after the treatment period[1].
Quantitative Data: Rat MRSA Osteomyelitis Model
| Treatment Group | Efficacy Outcome |
| Tedizolid | Significantly lower bacterial load than control[1] |
| Tedizolid + Rifampin | Bacterial load not significantly different from Vancomycin + Rifampin[1] |
Daptomycin in a Rat Model of MRSA Osteomyelitis
In a similar rat model of MRSA osteomyelitis, systemic daptomycin was found to be as active as vancomycin in reducing bacterial counts in the bone[6].
Experimental Protocol: Rat MRSA Osteomyelitis Model
-
Animal Model: Rats.
-
Infection: MRSA-induced chronic osteomyelitis.
-
Treatment Regimens (for 21 days):
-
Daptomycin: 50 mg/kg or 60 mg/kg subcutaneously twice daily.
-
Vancomycin: 50 mg/kg intraperitoneally twice daily.
-
Control: No treatment.
-
-
Efficacy Evaluation: Quantitative cultures of bone to determine log10 CFU/g of bone[6].
Quantitative Data: Rat MRSA Osteomyelitis Model
| Treatment Group | Median Bacterial Titer (log10 CFU/g of bone) |
| No Treatment | 6.4[6] |
| Daptomycin (50 mg/kg) | 4.1[6] |
| Daptomycin (60 mg/kg) | 4.0[6] |
| Vancomycin (50 mg/kg) | 4.5[6] |
Efficacy in Skin and Soft Tissue Infection Models
Tedizolid in a Murine Thigh Infection Model
The efficacy of tedizolid in a murine thigh infection model has been shown to be dependent on the immune status of the host. In immunocompetent mice, clinically relevant doses of tedizolid achieved a static effect, while in neutropenic mice, higher doses were required[3].
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model: Immunocompetent or neutropenic mice.
-
Infection: Intramuscular injection of MRSA into the thigh muscle.
-
Treatment Regimens: Various doses of tedizolid administered once daily.
-
Efficacy Evaluation: Determination of bacterial burden (CFU) in the thigh muscle at 24, 48, and 72 hours post-treatment initiation[3].
Daptomycin in a Murine Peritonitis Model
In a murine model of MRSA-induced peritonitis, daptomycin demonstrated rapid, dose-dependent bactericidal activity and was more potent and faster-acting than vancomycin[7].
Experimental Protocol: Murine Peritonitis Model
-
Animal Model: Healthy and neutropenic mice.
-
Infection: Intraperitoneal injection of MRSA.
-
Treatment Regimens:
-
Daptomycin: 50 mg/kg subcutaneously.
-
Vancomycin (comparator).
-
Saline (control).
-
-
Efficacy Evaluation: Survival rates and real-time, noninvasive tracking of infection using bioluminescent bacteria[7].
Quantitative Data: Murine Peritonitis Model (Survival)
| Treatment Group (Neutropenic Mice) | 24-hour Survival | 7-day Survival |
| Daptomycin (50 mg/kg) | 100%[7] | 40%[7] |
| Vancomycin | <40% | 0%[7] |
Summary and Conclusion
The available in vivo data suggest that daptomycin exhibits greater efficacy than tedizolid monotherapy in severe, deep-seated infections like endocarditis. In osteomyelitis models, both agents demonstrate efficacy, with daptomycin showing comparable activity to vancomycin, and tedizolid also proving effective, particularly in combination with rifampin. For skin and soft tissue infections, while direct comparisons are lacking, both drugs show potent activity in their respective models, with tedizolid's efficacy being notably influenced by the host's immune status.
It is important to note that an in vitro study simulating endocardial vegetations suggested an antagonistic effect when tedizolid and daptomycin were used in combination against MRSA, with daptomycin alone being superior[8]. This finding warrants further in vivo investigation.
The choice between this compound and daptomycin in a clinical setting will depend on the specific type and severity of the infection, host factors, and local antimicrobial susceptibility patterns. The preclinical data presented here provide a foundational understanding of their comparative efficacy and should be considered alongside clinical trial data for informed therapeutic decisions.
References
- 1. Activity of Tedizolid in Methicillin-Resistant Staphylococcus aureus Experimental Foreign Body-Associated Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Tedizolid and Daptomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Model of Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tedizolid Phosphate and Dalbavancin Against Gram-Positive Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two newer antimicrobial agents, tedizolid phosphate and dalbavancin, against a range of clinically significant Gram-positive bacteria. The data presented is compiled from recent surveillance studies and peer-reviewed literature, offering a comprehensive overview for researchers and drug development professionals.
Executive Summary
Tedizolid, an oxazolidinone, and dalbavancin, a lipoglycopeptide, both demonstrate potent in vitro activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Tedizolid acts by inhibiting bacterial protein synthesis, while dalbavancin disrupts bacterial cell wall synthesis. This guide presents a detailed comparison of their in vitro efficacy through minimum inhibitory concentration (MIC) data, outlines the standardized experimental protocols used for these assessments, and provides visual representations of their mechanisms of action and a typical experimental workflow.
Data Presentation: In Vitro Activity of Tedizolid vs. Dalbavancin
The following tables summarize the in vitro activity of tedizolid and dalbavancin against key Gram-positive clinical isolates. Data is presented as the minimum inhibitory concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: Comparative In Vitro Activity Against Staphylococcus aureus
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Tedizolid | 0.25 | 0.5 |
| Dalbavancin | 0.06 | 0.06 | |
| Methicillin-Resistant S. aureus (MRSA) | Tedizolid | 0.25 | 0.5 |
| Dalbavancin | 0.06 | 0.12 |
Table 2: Comparative In Vitro Activity Against Coagulase-Negative Staphylococci (CoNS)
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Coagulase-Negative Staphylococci | Tedizolid | 0.12 | 0.25 |
| Dalbavancin | ≤0.03 | 0.06 |
Table 3: Comparative In Vitro Activity Against Enterococcus Species
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis (Vancomycin-Susceptible) | Tedizolid | 0.25 | 0.5 |
| Dalbavancin | ≤0.03 | 0.12 | |
| Enterococcus faecium (Vancomycin-Susceptible) | Tedizolid | 0.25 | 0.5 |
| Dalbavancin | 0.03 | 0.06 | |
| Enterococcus faecium (Vancomycin-Resistant, vanA) | Tedizolid | 0.5 | 1 |
| Dalbavancin | >16 | >16 |
Table 4: Comparative In Vitro Activity Against Streptococcus Species
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Tedizolid | 0.12 | 0.25 |
| Dalbavancin | ≤0.015 | 0.03 | |
| Streptococcus pyogenes (Group A) | Tedizolid | 0.12 | 0.25 |
| Dalbavancin | ≤0.015 | 0.03 | |
| Streptococcus agalactiae (Group B) | Tedizolid | 0.12 | 0.25 |
| Dalbavancin | ≤0.015 | 0.03 | |
| Viridans Group Streptococci | Tedizolid | ≤0.06 | 0.12 |
| Dalbavancin | ≤0.015 | 0.03 |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol based on these standards for testing the susceptibility of Gram-positive cocci to tedizolid and dalbavancin.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of tedizolid and dalbavancin are prepared according to the manufacturer's instructions, typically by dissolving the pure powder in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial two-fold dilutions of the antimicrobial agents are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range for testing.
2. Inoculum Preparation:
-
Bacterial isolates are subcultured onto an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) and incubated for 18-24 hours at 35°C ± 2°C.
-
A suspension of the bacterial colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
3. Inoculation and Incubation:
-
Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and enterococci, and for 20-24 hours for streptococci. For fastidious streptococci, incubation may be performed in an atmosphere of 5% CO₂.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the microtiter plates are examined visually for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Mechanisms of Action
Caption: Mechanism of action of Tedizolid.
Caption: Mechanism of action of Dalbavancin.
Experimental Workflow
Caption: Broth microdilution MIC testing workflow.
Navigating Oxazolidinone Resistance: A Comparative Analysis of Tedizolid and Other Oxazolidinones
A deep dive into the cross-resistance profiles of tedizolid and its predecessor, linezolid, reveals tedizolid's enhanced potency against many linezolid-resistant strains. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the nuances of oxazolidinone cross-resistance.
Tedizolid, a second-generation oxazolidinone, has demonstrated superior in vitro activity compared to linezolid against a range of Gram-positive pathogens, including those that have developed resistance to linezolid.[1][2][3] This enhanced potency is a critical consideration in the clinical management of infections caused by multidrug-resistant organisms. Understanding the mechanisms of cross-resistance and the comparative efficacy of these agents is paramount for optimizing therapeutic strategies.
Comparative In Vitro Activity: Tedizolid vs. Linezolid
Multiple studies have consistently shown that tedizolid exhibits lower minimum inhibitory concentrations (MICs) than linezolid against both susceptible and resistant bacterial isolates. Tedizolid is reported to be four to thirty-two times more potent in vitro than linezolid against staphylococci, enterococci, and streptococci.[2]
Performance Against Linezolid-Resistant Staphylococci
In studies of linezolid-resistant Staphylococcus aureus (LRSA) and coagulase-negative staphylococci (CoNS), tedizolid consistently demonstrates greater activity. Even in strains with high-level linezolid resistance (MICs from 32 to >128 mg/L), a significant percentage remain susceptible to tedizolid at clinically relevant concentrations.[4][5] For instance, against linezolid-resistant CoNS, the potency of tedizolid was found to be more than 16-fold greater than that of linezolid based on MIC90 values.[4][5]
| Organism | Linezolid MIC (µg/mL) | Tedizolid MIC (µg/mL) | Fold Difference (Linezolid/Tedizolid) | Resistance Mechanism(s) | Reference |
| S. aureus (Linezolid-Resistant) | 8 - >128 | 0.5 - ≥2 | 4 - >64 | cfr gene, 23S rRNA mutations | [1][6] |
| CoNS (Linezolid-Resistant) | 16 - >128 | 1 - 8 | 2 - >16 | Not specified | [4] |
| E. faecium (Linezolid-Resistant) | 16 - 64 | 1 - 4 | 4 - 16 | G2576T 23S rRNA mutation, rplC, rplD mutations | [1] |
| E. faecalis (Linezolid-Resistant) | 16 - 32 | 1 - 4 | 4 - 8 | optrA, cfr | [7] |
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Against both methicillin-sensitive S. aureus (MSSA) and MRSA, tedizolid shows lower MIC50 and MIC90 values compared to linezolid.[6] One study found that while linezolid MICs for MRSA ranged from 0.5 to >4 µg/L, all isolates were susceptible to tedizolid with MIC50 and MIC90 values of 0.25 and 0.5 µg/L, respectively.[6]
| Organism | Drug | MIC50 (µg/L) | MIC90 (µg/L) | Reference |
| MRSA | Tedizolid | 0.25 | 0.5 | [6] |
| MRSA | Linezolid | - | >4 | [6] |
| MLRSA | Tedizolid | 0.75 | 1 | [8] |
| MLRSA | Linezolid | - | ≥8 | [8] |
Mechanisms of Oxazolidinone Action and Resistance
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[9][10] Resistance to this class of antibiotics primarily arises from two mechanisms:
-
Target Site Mutations: Alterations in the 23S rRNA gene (e.g., G2576T mutation) or mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can reduce the binding affinity of oxazolidinones to their target.[1][11]
-
Acquisition of Resistance Genes: The plasmid-borne cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, leading to reduced drug binding.[1][12][13] The optrA gene, which confers resistance to both oxazolidinones and phenicols, is another transferable resistance mechanism.[14]
Tedizolid's modified side chain at the C-5 position allows it to maintain activity against some linezolid-resistant strains, particularly those carrying the cfr gene.[2][3]
Mechanism of action and resistance for oxazolidinones.
Experimental Protocols
The determination of cross-resistance between tedizolid and other oxazolidinones typically involves the following key experimental procedures:
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the standard procedure for determining the MIC of tedizolid and linezolid against bacterial isolates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Solutions: Stock solutions of tedizolid and linezolid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation and Incubation: Microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Molecular Characterization of Resistance Mechanisms
To understand the genetic basis of resistance, molecular techniques are employed to identify known resistance determinants.
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates using commercially available kits or standard laboratory protocols.
-
Polymerase Chain Reaction (PCR): PCR is used to amplify specific genes associated with oxazolidinone resistance. Primers targeting the cfr gene, as well as regions of the 23S rRNA gene and the rplC and rplD genes known to harbor resistance mutations, are used.[1][6]
-
DNA Sequencing: The amplified PCR products are sequenced to identify specific mutations in the 23S rRNA, rplC, and rplD genes that are known to confer resistance.
Workflow for assessing oxazolidinone cross-resistance.
Conclusion
The available data strongly indicate that tedizolid is a potent oxazolidinone with a favorable in vitro profile against many linezolid-resistant Gram-positive bacteria. Its ability to overcome some common resistance mechanisms, such as the presence of the cfr gene, makes it a valuable alternative in the face of evolving antimicrobial resistance. Continuous surveillance and further research into the mechanisms of cross-resistance are essential for the judicious use of this important class of antibiotics.
References
- 1. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]
- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]
- 7. dovepress.com [dovepress.com]
- 8. seq.es [seq.es]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to linezolid is mediated by the cfr gene in the first report of an outbreak of linezolid-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Tedizolid Phosphate Demonstrates Superior In Vitro Efficacy Over Linezolid Against Linezolid-Resistant Staphylococcus aureus
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research indicates that tedizolid phosphate, a second-generation oxazolidinone, exhibits greater in vitro potency against strains of Staphylococcus aureus that have developed resistance to the first-generation oxazolidinone, linezolid. This heightened efficacy is crucial for clinicians and researchers seeking alternative therapeutic strategies against challenging multidrug-resistant infections.
Tedizolid consistently demonstrates lower minimum inhibitory concentrations (MICs) compared to linezolid against linezolid-resistant S. aureus isolates, irrespective of the underlying resistance mechanism. These mechanisms primarily include target site mutations in the 23S ribosomal RNA (rRNA) and ribosomal proteins L3 and L4, as well as the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase.
This guide provides a comparative analysis of the efficacy of this compound and linezolid against linezolid-resistant S. aureus, supported by experimental data from various studies.
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of tedizolid and linezolid against linezolid-resistant S. aureus (LRSA) and methicillin-resistant S. aureus (MRSA) from several key studies. The data is presented as MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MICs of Tedizolid and Linezolid against Methicillin-Resistant S. aureus (MRSA) and Linezolid-Resistant S. aureus (MLRSA)
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| MRSA | Linezolid | 1.5 | 2 |
| Tedizolid | 0.25 | 0.4 | |
| MLRSA (cfr-mediated) | Linezolid | - | ≥ 8 |
| Tedizolid | 0.75 | 1 |
Data sourced from a study on clinical isolates of MRSA and MLRSA mediated by the cfr gene.[1]
Table 2: In Vitro Activity of Tedizolid and Linezolid against S. aureus Isolates
| Organism | Antibiotic | MIC50 (µg/L) | MIC90 (µg/L) |
| Methicillin-Sensitive S. aureus (MSSA) | Linezolid | - | - |
| Tedizolid | 0.25 | 0.5 | |
| Methicillin-Resistant S. aureus (MRSA) | Linezolid | - | >4 |
| Tedizolid | 0.25 | 0.5 |
This study highlights that all tested S. aureus isolates, including linezolid-resistant strains, were susceptible to tedizolid.[1]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) of tedizolid and linezolid are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: S. aureus isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of tedizolid and linezolid are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plates, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Assessment: Murine Thigh Infection Model
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The murine thigh infection model is a commonly used method.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized inoculum of a linezolid-resistant S. aureus strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, mice are treated with human-simulated doses of this compound or linezolid, typically administered intravenously or subcutaneously.
-
Assessment of Bacterial Burden: At various time points after treatment initiation, mice are euthanized, and the infected thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Efficacy Determination: The efficacy of the treatment is evaluated by comparing the reduction in bacterial density in the treated groups to that of an untreated control group.[2]
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance of Oxazolidinones
Oxazolidinones, including linezolid and tedizolid, act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis. Resistance to linezolid can emerge through several mechanisms that interfere with this process.
Caption: Oxazolidinone mechanism of action and resistance.
Experimental Workflow for In Vitro Susceptibility Testing
The determination of MIC values is a standardized laboratory procedure essential for assessing the efficacy of an antibiotic against a specific pathogen. The workflow ensures reproducibility and comparability of results across different laboratories.
Caption: In vitro susceptibility testing workflow.
References
Synergistic Potential of Tedizolid Phosphate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Tedizolid phosphate, a second-generation oxazolidinone antibiotic, offers potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As antimicrobial resistance continues to be a significant global health challenge, combination therapy is an increasingly important strategy to enhance efficacy, reduce the emergence of resistance, and broaden the spectrum of activity. This guide provides a comparative overview of the synergistic, indifferent, and antagonistic effects observed when tedizolid is combined with other antibiotics, supported by experimental data from in vitro studies.
In Vitro Synergy of Tedizolid Against Gram-Positive Bacteria
The following tables summarize the quantitative data from key studies investigating the synergistic effects of tedizolid with other antibiotics against various Gram-positive pathogens. The primary methods used to assess these interactions are time-kill assays and checkerboard microdilution assays.
Table 1: Summary of Tedizolid Synergistic/Antagonistic Interactions from Time-Kill Assays against Staphylococcus aureus and Staphylococcus epidermidis
| Combination | Bacterial Species | Number of Strains Showing Effect / Total Strains Tested | Observed Effect | Quantitative Measure (at 24 hours) | Citation(s) |
| Tedizolid + Rifampicin | S. aureus & S. epidermidis | 3 / 10 | Synergy | ≥2 log₁₀ CFU/mL reduction compared to the most active single agent. | |
| Tedizolid + Doxycycline | S. aureus & S. epidermidis | 2 / 10 | Synergy | ≥2 log₁₀ CFU/mL reduction compared to the most active single agent. | |
| Tedizolid + Moxifloxacin | S. aureus & S. epidermidis | 3 / 10 | Antagonism | ≥1 log₁₀ CFU/mL increase in bacterial count compared to the most active single agent. | |
| Tedizolid + Trimethoprim/Sulfamethoxazole | S. aureus & S. epidermidis | 10 / 10 | Indifference | <2 log₁₀ CFU/mL reduction and <1 log₁₀ CFU/mL increase compared to the most active single agent. |
Table 2: Summary of Tedizolid Combination Studies using Checkerboard (FIC Index) and Other Methods
| Combination | Bacterial Species | Method | FIC Index Range (Synergy ≤0.5) | Observed Effect | Citation(s) |
| Tedizolid + Rifampicin | S. aureus (biofilm) | Biofilm Disaggregation Assay | Not Applicable | Significant biofilm disaggregation and prevention of rifampicin resistance. | |
| Tedizolid + Daptomycin | Methicillin-Resistant S. aureus (MRSA) | In Vitro Model of Simulated Endocardial Vegetations | Not Applicable | Antagonism; the combination was less effective than daptomycin alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the time-kill and checkerboard assays commonly used to assess antibiotic synergy.
Time-Kill Assay Protocol
The time-kill assay is a dynamic method that evaluates the rate and extent of bacterial killing by an antimicrobial agent or a combination of agents over time.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) is prepared from an overnight culture. This is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Antibiotic Preparation: Stock solutions of the antibiotics are prepared and diluted to the desired concentrations (e.g., 0.5x, 1x, 2x, or 4x the Minimum Inhibitory Concentration [MIC]).
-
Incubation: The bacterial inoculum is added to tubes or flasks containing the broth with a single antibiotic, the combination of antibiotics, or no antibiotic (growth control). The cultures are then incubated at 37°C with shaking.
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Colony Counting: The samples are serially diluted and plated onto agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time.
-
Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
-
Antagonism is defined as a ≥1 log₁₀ increase in CFU/mL between the combination and its most active single agent.
-
Indifference is defined as a <2 log₁₀ decrease or <1 log₁₀ increase in CFU/mL.
-
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is used. One antibiotic (Drug A) is serially diluted along the x-axis (columns), and the other antibiotic (Drug B) is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the time-kill assay and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Reading the MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculating the FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflows of the key experimental protocols and the logical framework for interpreting the results of antibiotic synergy studies.
Caption: Workflow of a Time-Kill Assay for Antibiotic Synergy Testing.
Caption: Workflow of a Checkerboard Assay for Determining FIC Index.
Caption: Logical Framework for Interpreting Antibiotic Synergy Studies.
Conclusion
The available in vitro data suggest that this compound has the potential for synergistic interactions with certain antibiotics, most notably rifampicin and doxycycline, against staphylococci. Conversely, antagonism has been observed with moxifloxacin. The combination of tedizolid with rifampicin also shows promise in preventing the emergence of rifampicin resistance in S. aureus biofilms. For many other antibiotic combinations, the interaction with tedizolid appears to be indifferent.
It is crucial for researchers to consider the specific bacterial species, the presence of resistance mechanisms, and the site of infection when evaluating potential combination therapies. The experimental protocols and interpretive criteria outlined in this guide provide a framework for conducting and evaluating further studies on the synergistic potential of tedizolid. Further research, including in vivo studies, is warranted to fully elucidate the clinical implications of these in vitro findings.
A Comparative Analysis of the Intracellular Killing Kinetics of Tedizolid and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular killing kinetics of two prominent oxazolidinone antibiotics, tedizolid and linezolid. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these antimicrobial agents.
Executive Summary
Tedizolid and linezolid are both oxazolidinone antibiotics that inhibit bacterial protein synthesis. However, key structural differences contribute to variations in their potency and intracellular activity. Tedizolid generally exhibits greater in vitro potency against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates superior accumulation within host cells. This enhanced intracellular concentration is a critical factor in the effective eradication of intracellular bacteria. While both drugs are generally considered bacteriostatic, their activity is concentration-dependent, and they can exhibit bactericidal effects at higher concentrations. Furthermore, both antibiotics have been shown to possess immunomodulatory properties, influencing the host inflammatory response to infection.
Data Presentation: In Vitro Susceptibility
The following tables summarize the minimum inhibitory concentrations (MICs) of tedizolid and linezolid against various Gram-positive bacteria, highlighting tedizolid's enhanced in vitro potency. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Comparative In Vitro Activity of Tedizolid and Linezolid against Staphylococcus aureus
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-sensitive S. aureus (MSSA) | Tedizolid | 0.25 | 0.5 |
| Linezolid | 0.5 - 2 | 2 | |
| Methicillin-resistant S. aureus (MRSA) | Tedizolid | 0.25 | 0.5 |
| Linezolid | 0.5 - >4 | 2 | |
| Linezolid-resistant MRSA (LR-MRSA) | Tedizolid | 0.75 | 1 |
| Linezolid | ≥8 | ≥8 |
Data compiled from multiple sources[1][2][3][4].
Table 2: Comparative In Vitro Activity of Tedizolid and Linezolid against Other Gram-Positive Cocci
| Organism | Antibiotic | MIC₉₀ (µg/mL) |
| Streptococcus pyogenes | Tedizolid | 0.5 |
| Linezolid | 2 | |
| Streptococcus agalactiae | Tedizolid | 0.5 |
| Linezolid | 2 | |
| Streptococcus anginosus group | Tedizolid | 0.5 |
| Linezolid | 2 | |
| Enterococcus faecalis | Tedizolid | 0.5 |
| Linezolid | 2 |
Data from a study on Gram-positive cocci associated with skin and skin structure infections and pneumonia[5].
Intracellular Killing Kinetics
A critical aspect of an antibiotic's efficacy, particularly for pathogens like S. aureus that can survive and replicate within host cells, is its ability to penetrate host cells and exert its antibacterial effect in the intracellular environment.
Intracellular Accumulation
Studies have shown a significant difference in the intracellular accumulation of tedizolid and linezolid. In a study using a human macrophage-like cell line (THP-1), tedizolid demonstrated rapid and extensive accumulation, reaching intracellular concentrations approximately 10 to 15 times higher than the extracellular concentration. In contrast, linezolid's intracellular concentration was found to be in equilibrium with the extracellular environment, indicating significantly lower accumulation within the cells[6].
Intracellular Bactericidal Activity
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Bacterial Isolate Preparation: A standardized inoculum of the bacterial isolate (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.
-
Antimicrobial Agent Dilution: Serial twofold dilutions of tedizolid and linezolid are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[1][4].
Intracellular Killing Assay in THP-1 Macrophages
Method: This assay measures the ability of an antibiotic to kill bacteria that have been phagocytosed by macrophages.
Protocol:
-
Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Bacterial Opsonization: S. aureus are opsonized by incubation with human serum to facilitate phagocytosis.
-
Infection of Macrophages: The differentiated THP-1 macrophages are infected with the opsonized S. aureus at a specific multiplicity of infection (e.g., 10:1 bacteria to macrophage ratio) for a defined period (e.g., 1 hour) to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the infection period, the cells are washed, and an antibiotic that does not penetrate eukaryotic cells well (e.g., gentamicin) is added for a short period to kill any remaining extracellular bacteria.
-
Antibiotic Treatment: The infected macrophages are then incubated with various concentrations of tedizolid or linezolid.
-
Sampling and Lysis: At different time points (e.g., 0, 4, 8, 24 hours), samples of the infected macrophages are taken. The cells are lysed with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Quantification of Viable Bacteria: The cell lysates are serially diluted and plated on agar plates. The number of CFU is determined after overnight incubation.
-
Data Analysis: The change in the number of intracellular bacteria over time is calculated for each antibiotic concentration to determine the killing kinetics.
Visualizations
Mechanism of Action of Oxazolidinones
Caption: Mechanism of action of oxazolidinone antibiotics.
Experimental Workflow for Intracellular Killing Assay
Caption: Experimental workflow for the intracellular killing assay.
Immunomodulatory Effects of Oxazolidinones
Caption: Immunomodulatory effects of oxazolidinone antibiotics.
Conclusion
Tedizolid demonstrates superior in vitro potency and intracellular accumulation compared to linezolid, which are key factors for effective treatment of infections caused by intracellular pathogens. Both antibiotics exhibit bacteriostatic activity that can become bactericidal at higher concentrations and possess immunomodulatory properties that may influence the host response to infection. The choice between these agents should be guided by the specific pathogen, its susceptibility profile, and the clinical context of the infection. Further direct comparative studies on the intracellular killing kinetics of tedizolid and linezolid would be beneficial to further elucidate their respective roles in treating intracellular infections.
References
- 1. Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]
- 3. Analysis of the Phase 3 ESTABLISH Trials of Tedizolid versus Linezolid in Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
